Gapicomine
Overview
Description
Gapicomine is a chemical compound known for its role as a coronary vasodilator. It was discovered in 1970 by Polish chemist Stanisław Biniecki and was primarily used in the treatment of coronary heart disease. The compound has since been withdrawn from the market in the countries where it was used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gapicomine involves several key steps:
Oxime Formation: The reaction between isonicotinaldehyde and hydroxylamine produces 4-Pyridinealdoxime.
Reduction: Catalytic hydrogenation of 4-Pyridinealdoxime over Raney-Nickel yields 4-Picolylamine.
Reductive Amination: The final step involves the reductive amination of 4-Picolylamine with a second equivalent of isonicotinaldehyde to produce this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthetic route described above can be scaled up for industrial applications, involving standard chemical engineering practices to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Gapicomine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can participate in substitution reactions, particularly involving its pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate and catalytic hydrogenation are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Gapicomine has been explored for various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex molecules.
Biology: Research has investigated its effects on cellular pathways and its potential as a biochemical tool.
Medicine: Although withdrawn from clinical use, it has been studied for its vasodilatory effects and potential therapeutic applications.
Mechanism of Action
Gapicomine exerts its effects primarily through its action as a coronary vasodilator. It works by relaxing the smooth muscles of the coronary arteries, thereby increasing blood flow to the heart muscle. The molecular targets and pathways involved include the modulation of calcium ion channels and the inhibition of vasoconstrictive agents .
Comparison with Similar Compounds
Nifedipine: Another coronary vasodilator used to treat hypertension and angina.
Amlodipine: A calcium channel blocker with similar vasodilatory effects.
Verapamil: Used for its effects on the cardiovascular system, particularly in treating arrhythmias.
Uniqueness: Gapicomine is unique in its specific chemical structure, which includes two pyridine rings connected by a methylene bridge. This structure contributes to its distinct pharmacological profile and differentiates it from other vasodilators .
Properties
IUPAC Name |
1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQZPGNRKTPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22164-96-1 (citrate[1:1]) | |
Record name | Gapicomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10165477 | |
Record name | Gapicomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539-39-5 | |
Record name | N-(4-Pyridinylmethyl)-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1539-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gapicomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gapicomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GAPICOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWW0P95393 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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